molecular formula C14H23IO3 B13617893 Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13617893
M. Wt: 366.23 g/mol
InChI Key: DYSJMVDODIZGPN-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of an iodomethyl group, an isopropyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps. One common method includes the iodination of a precursor compound, followed by esterification. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iodine or other halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, nucleophiles like amines and thiols, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure can interact with enzymes and other biological molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its bicyclic structure also contributes to its stability and interaction with biological molecules.

Properties

Molecular Formula

C14H23IO3

Molecular Weight

366.23 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-propan-2-yl-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C14H23IO3/c1-4-17-12(16)14-7-5-13(9-15,6-8-14)18-11(14)10(2)3/h10-11H,4-9H2,1-3H3

InChI Key

DYSJMVDODIZGPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C(C)C)CI

Origin of Product

United States

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